molecular formula C10H9N3O4S B14553489 3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid CAS No. 62001-27-8

3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

Cat. No.: B14553489
CAS No.: 62001-27-8
M. Wt: 267.26 g/mol
InChI Key: YXMOLBCYNJMYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring substituted with a nitro group at the 6-position and a sulfanyl group at the 2-position, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.

    Propanoic Acid Attachment: Finally, the propanoic acid moiety can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic medium or catalytic hydrogenation.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antiparasitic or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in essential biological processes.

    Pathways: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
  • 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
  • 3-(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

Uniqueness

3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid is unique due to the presence of the nitro group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This nitro group can be reduced to an amino group, providing a versatile functional handle for further chemical modifications.

Properties

CAS No.

62001-27-8

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H9N3O4S/c14-9(15)3-4-18-10-11-7-2-1-6(13(16)17)5-8(7)12-10/h1-2,5H,3-4H2,(H,11,12)(H,14,15)

InChI Key

YXMOLBCYNJMYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.